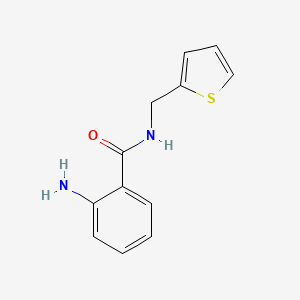

2-amino-N-(thien-2-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

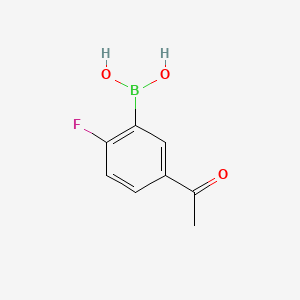

2-Amino-N-(thien-2-ylmethyl)benzamide, also known as ATB, is an organic compound that is commonly used in scientific research. ATB is a chemical building block that can be used in a variety of applications, including in vivo and in vitro research, biochemical and physiological studies, and pharmacodynamics. ATB is a valuable tool for scientists due to its versatile nature and its ability to be used in a wide range of experiments.

Scientific Research Applications

Vascular Endothelial Growth Factor Receptor-2 Inhibition

The application of substituted benzamides, including structures similar to 2-amino-N-(thien-2-ylmethyl)benzamide, has been investigated for their ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds show promise in inhibiting kinase activity, potentially offering therapeutic benefits in treating various carcinomas (Borzilleri et al., 2006).

Luminescent Properties and Stimuli-Responsive Behavior

Benzamide derivatives are known for their unique luminescent properties. Studies have shown that certain compounds, including those related to this compound, exhibit enhanced emission in various solvents and demonstrate stimuli-responsive behavior, making them interesting for material science applications (Srivastava et al., 2017).

Antifungal Potential

Certain benzamide derivatives, structurally related to this compound, have shown potential as antifungal agents. Research indicates these compounds could be effective in developing new antifungal therapies (Narayana et al., 2004).

Caspase Inhibitors

Some benzamide derivatives, including those structurally akin to this compound, have been claimed as caspase inhibitors. These compounds may play a role in inhibiting cell death caused by various conditions, thereby having potential therapeutic applications (Cytovia, 2001).

Conducting Polymer Applications

Benzamide derivatives, such as this compound, have been utilized in synthesizing new types of conducting polymers. These polymers exhibit stable electrochemical properties and are useful in advanced material applications (Soyleyici et al., 2013).

Anticancer Activity

Benzamide compounds have been explored for their anticancer properties. Research indicates that certain benzamide derivatives exhibit significant activity against various cancer cell lines, suggesting their potential in cancer therapy (Tiwari et al., 2017).

Serotonin Receptor Agonist

Benzamide derivatives have been synthesized and evaluated for their activity as serotonin receptor agonists. These compounds, structurally related to this compound, show promise in the treatment of gastrointestinal motility disorders (Sonda et al., 2003).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

2-amino-N-(thien-2-ylmethyl)benzamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to exhibit potent inhibitory activity against enzymes such as protein kinase C and cyclin-dependent kinase 2. These interactions are crucial as they can modulate various cellular processes, including cell cycle regulation and signal transduction pathways.

Cellular Effects

The effects of this compound on cells are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of protein kinase C can alter signal transduction pathways, leading to changes in cellular responses. Additionally, the compound’s impact on cyclin-dependent kinase 2 can affect cell cycle progression, potentially leading to altered gene expression and metabolic changes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. By inhibiting enzymes like protein kinase C and cyclin-dependent kinase 2, it can modulate their activity, leading to downstream effects on cellular processes. These interactions may involve direct binding to the active sites of the enzymes, preventing their normal function and thereby altering cellular signaling and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained changes in cellular function, depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and cellular processes. At higher doses, it can lead to toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions . Threshold effects are observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and metabolite levels, potentially altering the overall metabolic state of the cell. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for elucidating the compound’s effects on cellular function and its potential therapeutic uses .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The localization of the compound within the cell can impact its activity and function, making it an important aspect of its biochemical analysis .

properties

IUPAC Name |

2-amino-N-(thiophen-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c13-11-6-2-1-5-10(11)12(15)14-8-9-4-3-7-16-9/h1-7H,8,13H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOLIILWKFPIOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=CS2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383958 |

Source

|

| Record name | 2-amino-N-(thien-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

218158-03-3 |

Source

|

| Record name | 2-amino-N-(thien-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

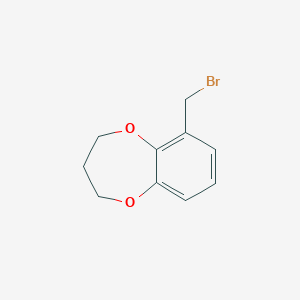

![5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde](/img/structure/B1273706.png)